Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-
Overview
Description
Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-: is a synthetic compound that belongs to the class of amides. It is known for its unique chemical structure, which includes a benzene ring, a fluoro substituent, and an oxazole ring. This compound has been the subject of extensive research due to its potential therapeutic and toxic effects.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- typically involves the following steps:
Formation of the Benzeneacetamide Core: This step involves the reaction of benzeneacetic acid with an appropriate amine to form the benzeneacetamide core.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent.
Attachment of the Oxazole Ring: The oxazole ring is attached through a condensation reaction involving an appropriate oxazole precursor and the benzeneacetamide core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzeneacetamides.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- involves its interaction with specific molecular targets. The fluoro substituent and oxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Methoxy-N-[4-(5-oxazolyl)phenyl]benzeneacetamide: Structurally similar but with a methoxy group instead of a fluoro group.
4-Chloro-N-[4-(5-oxazolyl)phenyl]benzeneacetamide: Similar structure with a chloro substituent.
Uniqueness:
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-5-1-12(2-6-14)9-17(21)20-15-7-3-13(4-8-15)16-10-19-11-22-16/h1-8,10-11H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSUKYFFIYJOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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